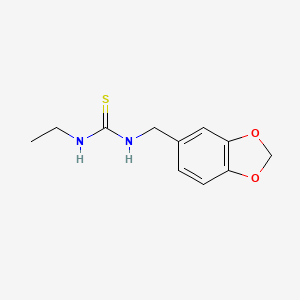![molecular formula C17H23NOS B5710970 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide, commonly known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which regulate various cellular processes, including hematopoiesis, immune response, and inflammation. CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors.
作用机制
CYT387 is a selective inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which are involved in the signaling pathways of several cytokines and growth factors, including interleukin-6 (IL-6), erythropoietin (EPO), and thrombopoietin (TPO). By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2, CYT387 blocks the downstream signaling pathways of these cytokines, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CYT387 has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
CYT387 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that CYT387 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CYT387 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In vivo studies have demonstrated that CYT387 inhibits tumor growth and prolongs survival in animal models of various cancers.
实验室实验的优点和局限性
CYT387 has several advantages and limitations for lab experiments. One of the advantages of CYT387 is its selective inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which reduces the potential for off-target effects. CYT387 is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, one of the limitations of CYT387 is its relatively low potency compared to other N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide inhibitors, such as ruxolitinib. CYT387 also has a short half-life, which may limit its efficacy in chronic diseases.
未来方向
There are several future directions for the research on CYT387. One of the potential applications of CYT387 is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis, which are characterized by dysregulated N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide-STAT signaling. CYT387 has also shown promising results in preclinical studies of solid tumors, such as breast and lung cancer, and may have potential as a combination therapy with other anti-cancer drugs. Further research is needed to investigate the safety and efficacy of CYT387 in clinical trials and to identify potential biomarkers for patient selection and monitoring of response.
合成方法
The synthesis of CYT387 involves the reaction of 2-bromoethylcyclohexene with 2-(ethylthio)aniline, followed by the cyclization of the resulting intermediate with 2-bromo-N-(2-hydroxyethyl)benzamide. The final product is obtained after purification and isolation using column chromatography. The synthesis of CYT387 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
科学研究应用
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors. In preclinical studies, CYT387 has shown significant anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. CYT387 has also been shown to inhibit the growth of leukemia cells and induce apoptosis in myeloma cells.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYFYLIPXDYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(ethylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)



![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)
